molecular formula C9H10FIN2O4 B11826502 1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B11826502
M. Wt: 356.09 g/mol
InChI Key: QLNYKCHAXHDXHT-CCXZUQQUSA-N
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Description

1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound with a unique structure that combines a fluorinated oxolane ring with a pyrimidine-2,4-dione moiety

Preparation Methods

The synthesis of 1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected ribose derivative.

    Fluorination: Introduction of the fluorine atom at the 3-position of the oxolane ring is achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Iodination: The iodination at the 5-position is carried out using iodine and a suitable oxidizing agent.

    Cyclization: The oxolane ring is formed through a cyclization reaction, often using a base like sodium hydride.

    Pyrimidine Coupling: The final step involves coupling the oxolane intermediate with a pyrimidine-2,4-dione derivative under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.

    Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrimidine ring using hydrogen gas and a palladium catalyst.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids.

    Biology: The compound is used in biochemical assays to study enzyme interactions and nucleic acid modifications.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Industry: The compound is investigated for its potential use in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with molecular targets such as nucleic acids and enzymes. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the iodine atom facilitates its incorporation into biological systems. The compound can inhibit enzyme activity by binding to active sites or interfere with nucleic acid replication by incorporating into DNA or RNA strands.

Comparison with Similar Compounds

1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with similar compounds such as:

    1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione: This compound lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: This compound has a perfluorohexyl group, which significantly alters its physical and chemical properties.

    2-thioadenosine: This compound has a similar nucleoside structure but contains a sulfur atom instead of iodine, leading to different biological interactions.

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10FIN2O4

Molecular Weight

356.09 g/mol

IUPAC Name

1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7+,8-/m1/s1

InChI Key

QLNYKCHAXHDXHT-CCXZUQQUSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CI)O)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F

Origin of Product

United States

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